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For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-LC-1422 is a novel, homocysteine-derived ionizable amino lipid designed for the

formulation of lipid nanoparticles (LNPs) that enable the targeted delivery of genetic payloads,

such as messenger RNA (mRNA) and CRISPR-Cas9 ribonucleoproteins (RNPs), to the spleen.

[1] Its unique chemical structure is engineered to facilitate high encapsulation efficiency of RNA

and promote endosomal escape, leading to robust protein expression or gene editing within

target cells.[1][2] Preclinical information suggests that LNP formulations incorporating CP-LC-
1422 exhibit superior spleen targeting following intravenous administration, with a favorable

safety profile showing no observed toxicity.[1][2]

These characteristics make CP-LC-1422 a promising candidate for the development of

advanced therapies targeting splenic cell populations, including T-cells, B-cells, and antigen-

presenting cells (APCs). Potential applications range from cancer immunotherapy and the

treatment of genetic disorders affecting hematopoietic cells to the development of novel

vaccines.

Proposed Mechanism of Action
The spleen-specific targeting of CP-LC-1422 formulated LNPs is believed to be driven by a

combination of physicochemical properties of the nanoparticles and their interaction with

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15576957?utm_src=pdf-interest
https://www.benchchem.com/product/b15576957?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12542943/
https://www.benchchem.com/product/b15576957?utm_src=pdf-body
https://www.benchchem.com/product/b15576957?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12542943/
https://www.benchchem.com/product/b15576957?utm_src=pdf-body
https://www.benchchem.com/product/b15576957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


endogenous components in the bloodstream. The proposed mechanism involves the following

key steps:

LNP Formulation and Systemic Administration: CP-LC-1422 is formulated with helper lipids,

cholesterol, and a PEGylated lipid to form LNPs that encapsulate the gene-editing cargo.

These LNPs are administered intravenously.

Protein Corona Formation: Upon entering the bloodstream, the surface of the LNP is coated

with various plasma proteins, forming a "protein corona." The specific composition of this

corona is influenced by the physicochemical properties of the LNP surface, including the

ionizable lipid.

Apolipoprotein Binding and Spleen Trafficking: It is hypothesized that specific apolipoproteins

and other plasma proteins adsorb to the surface of CP-LC-1422 LNPs, directing them away

from the liver and towards the spleen.

Cellular Uptake in the Spleen: The LNPs are then taken up by target cells in the spleen, such

as lymphocytes and macrophages, through endocytosis.

Endosomal Escape and Cargo Release: The acidic environment of the endosome protonates

the tertiary amine of CP-LC-1422, leading to the disruption of the endosomal membrane and

the release of the gene-editing payload into the cytoplasm.

Gene Editing: The released CRISPR-Cas9 machinery translocates to the nucleus to perform

the targeted gene editing.
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Proposed mechanism of spleen-specific gene editing using CP-LC-1422 LNPs.
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Comparative Performance of Spleen-Tropic LNP
Formulations
While specific gene editing efficiency data for CP-LC-1422 is not yet extensively published in

peer-reviewed literature, numerous studies have reported on other spleen-tropic LNP

formulations. The following table summarizes the performance of these alternative formulations

to provide a benchmark for researchers designing experiments with CP-LC-1422.

Ionizable
Lipid/
Formulation

Gene
Editing
Target &
Payload

Animal
Model

Spleen
Editing
Efficiency
(% of target
cells)

Target Cell
Types in
Spleen

Reference

5A2-SC8 /

18PA (SORT)
Cre mRNA Ai9 Mice

~12% (B

cells), ~10%

(T cells),

~20%

(macrophage

s)

B cells, T

cells,

Macrophages

[3]

Formulation

F53

Cre

recombinase
Ai9 Mice

Data not

quantified in

percentage,

but

successful

editing shown

DC-like cells,

myeloid-like

cells, T cells,

B cells

[2]

Formulation

F48
sgAi9 RNP Ai9 Mice

High gene-

editing

efficiency

observed (not

quantified)

T cells, B

cells,

myeloid-like

cells, DC-like

cells

[2]

Note: This table is intended for comparative purposes only. The efficiency of CP-LC-1422 LNPs

must be determined experimentally.
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Experimental Protocols
Protocol 1: Formulation of CP-LC-1422 Lipid
Nanoparticles (LNPs)
This protocol describes the formulation of LNPs using CP-LC-1422 for the encapsulation of a

gene-editing payload (e.g., Cas9 mRNA and sgRNA, or Cas9 RNP). A typical molar ratio for the

lipid components is provided based on supplier information.[2]

Materials:

CP-LC-1422 (in ethanol)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Ethanol, 200 proof

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), sterile

Gene-editing payload (e.g., Cas9 mRNA/sgRNA or RNP) in an appropriate buffer

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (10 kDa MWCO) or similar tangential flow filtration system

Procedure:

Prepare Lipid Stock Solution:

In a sterile tube, combine CP-LC-1422, DOPE, Cholesterol, and DMG-PEG 2000 in

ethanol at a molar ratio of 50:10:38.5:1.5.
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The total lipid concentration in the ethanol phase should be optimized, typically in the

range of 10-25 mM.

Vortex thoroughly to ensure complete mixing.

Prepare Aqueous Phase:

Dilute the gene-editing payload (mRNA/sgRNA or RNP) in the citrate buffer (pH 4.0) to the

desired concentration. The N:P ratio (ratio of the amine groups in the ionizable lipid to the

phosphate groups in the nucleic acid) should be optimized, typically ranging from 3:1 to

6:1 for mRNA.

LNP Formulation using Microfluidics:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid stock solution (in ethanol) into one syringe and the aqueous phase

containing the genetic payload into another.

Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-

assemble into LNPs, encapsulating the payload.

Purification and Buffer Exchange:

Collect the LNP solution from the outlet of the microfluidic device.

To remove the ethanol and unencapsulated payload, dialyze the LNP solution against

sterile PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes. Alternatively, use

a tangential flow filtration system for purification and concentration.

Sterilization and Characterization:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using

dynamic light scattering (DLS).
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Determine the encapsulation efficiency of the payload using a suitable assay (e.g.,

RiboGreen assay for RNA).

Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Workflow for the formulation of CP-LC-1422 LNPs.

Protocol 2: In Vivo Evaluation of Spleen-Specific Gene
Editing
This protocol provides a general framework for assessing the in vivo gene editing efficiency of

CP-LC-1422 LNPs in a reporter mouse model (e.g., Ai9 mice, which express tdTomato upon

Cre-mediated recombination).

Materials:
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CP-LC-1422 LNPs encapsulating Cre recombinase mRNA or RNP.

Ai9 reporter mice (or other suitable reporter model).

Sterile PBS (for dilution).

Standard animal handling and injection equipment.

Flow cytometer.

Antibodies for staining splenic cell populations (e.g., anti-CD45, anti-CD3, anti-B220, anti-

CD11b, anti-CD11c).

Tissue dissociation reagents.

Procedure:

Animal Dosing:

Thaw the CP-LC-1422 LNP formulation and dilute to the desired concentration with sterile

PBS.

Administer the LNP solution to Ai9 mice via intravenous (tail vein) injection. A typical dose

might range from 0.5 to 2.0 mg/kg of the encapsulated payload. Include a control group

injected with PBS or LNPs containing a non-functional payload.

Tissue Harvest and Processing:

At a predetermined time point post-injection (e.g., 7-14 days), humanely euthanize the

mice.

Perfuse the animals with PBS to remove blood from the organs.

Harvest the spleen, liver, lungs, and other organs of interest.

Process the spleen into a single-cell suspension using mechanical dissociation and/or

enzymatic digestion.
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Flow Cytometry Analysis:

Stain the single-cell suspension from the spleen with fluorescently labeled antibodies

against cell surface markers to identify different immune cell populations (e.g., T-cells, B-

cells, myeloid cells).

Analyze the cells using a flow cytometer, gating on the live cell population.

Quantify the percentage of tdTomato-positive cells within each specific immune cell

population to determine the gene editing efficiency.

Biodistribution Analysis (Optional):

For biodistribution studies, LNPs can be formulated with a fluorescently labeled lipid or

payload.

At earlier time points (e.g., 2, 6, 24 hours), organs can be harvested and imaged using an

in vivo imaging system (IVIS) to assess the relative accumulation of LNPs.
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Experimental workflow for in vivo evaluation of spleen-specific gene editing.

Conclusion
CP-LC-1422 is a promising ionizable lipid for researchers aiming to achieve spleen-specific

gene editing. The provided protocols offer a starting point for the formulation and in vivo

evaluation of CP-LC-1422 based LNPs. While published data on its gene editing efficiency is

currently limited, the general principles of LNP design and the performance of other spleen-
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tropic systems suggest that CP-LC-1422 holds significant potential for advancing therapeutic

applications targeting the spleen. Researchers are encouraged to perform careful optimization

and characterization to determine the efficacy of CP-LC-1422 for their specific gene editing

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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